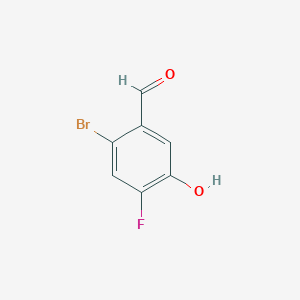

2-Bromo-4-fluoro-5-hydroxybenzaldehyde

Description

Structural Significance and Reactivity Profiles of Substituted Benzaldehydes

The benzaldehyde (B42025) unit, consisting of a benzene (B151609) ring with a formyl group, is a fundamental structure in organic chemistry. The reactivity of the aldehyde is significantly modulated by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity. The position of these substituents also plays a crucial role due to resonance and inductive effects, which can either stabilize or destabilize reaction intermediates.

Substituted benzaldehydes are key players in a variety of synthetic transformations, including the formation of Schiff bases, chalcones, and pyrazole (B372694) derivatives. chemicalbook.com The aldehyde group itself can undergo a range of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions.

Contemporary Research Landscape of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are of immense interest in contemporary organic synthesis due to their wide-ranging applications, particularly in the pharmaceutical and agrochemical industries. The introduction of halogen atoms into an aromatic ring can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Fluorine, in particular, is often incorporated to enhance binding affinity to biological targets and improve metabolic resistance. Bromine, being a larger and more polarizable atom, can also influence biological activity and serves as a useful handle for further synthetic modifications, such as cross-coupling reactions.

The widespread use of halogenated organic compounds has prompted extensive research into their synthesis and reactivity. Modern synthetic methods provide precise control over the introduction of halogens onto aromatic rings, enabling the creation of highly functionalized and complex molecules.

Positioning of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde within Current Chemical Research Paradigms

This compound is a polysubstituted aromatic aldehyde that embodies the principles of modern medicinal chemistry design. Its structure incorporates a bromine atom, a fluorine atom, and a hydroxyl group, each contributing to its unique chemical properties and potential applications. The presence of these multiple functional groups on a benzaldehyde scaffold makes it a valuable intermediate for the synthesis of more complex molecules. The interplay of the electronic effects of the bromo, fluoro, and hydroxyl groups, along with the aldehyde, creates a nuanced reactivity profile that can be exploited in targeted synthetic strategies. This compound is poised as a key building block for the development of novel therapeutic agents and functional materials.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHLLMSWDNTUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Hydroxybenzaldehyde

Strategic Retrosynthetic Pathways for Target Molecule Elaboration

Retrosynthetic analysis of 2-bromo-4-fluoro-5-hydroxybenzaldehyde reveals several plausible disconnection points, primarily centered around the introduction of the three key functional groups: the formyl, bromo, and hydroxyl moieties. The directing effects of the substituents play a crucial role in determining the sequence of reactions.

A primary retrosynthetic disconnection involves the formyl group, which can be introduced via formylation of a suitably substituted phenol (B47542). This leads to a key intermediate, a substituted 3-bromo-5-fluorophenol. The bromine and fluorine atoms can be envisioned as being introduced onto a simpler phenolic precursor.

Alternatively, a disconnection at the C-Br bond suggests a late-stage bromination of a 4-fluoro-5-hydroxybenzaldehyde precursor. However, the directing effects of the hydroxyl and aldehyde groups would need to be carefully managed to achieve the desired regioselectivity. A third approach could involve the construction of the aromatic ring itself with the desired substitution pattern already partially in place.

Considering the directing effects of the substituents (F is ortho, para-directing; OH is strongly ortho, para-directing; Br is ortho, para-directing; CHO is meta-directing), a logical forward synthesis would likely involve the strategic protection of the hydroxyl group to modulate its directing power and prevent unwanted side reactions. A plausible pathway, drawing inspiration from the synthesis of structurally similar compounds, could start from 3-fluorophenol (B1196323).

Regioselective Halogenation Strategies

The introduction of both bromine and fluorine onto the aromatic ring with precise regiochemistry is a critical aspect of the synthesis of this compound.

Direct Bromination and Fluorination Protocols

Direct bromination of a phenolic precursor is a common strategy. For instance, the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from 3-hydroxybenzaldehyde (B18108) has been achieved using bromine in dichloromethane (B109758). chemicalbook.com This demonstrates the feasibility of direct halogenation. In the context of our target molecule, a potential precursor could be 4-fluoro-3-hydroxybenzaldehyde (B26538) or a protected variant. The strong ortho, para-directing influence of the hydroxyl group would likely direct the incoming bromine to the position ortho to it.

A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) describes a key bromination step. google.com Starting from 1-fluoro-3-isopropoxybenzene (B1363519) (a protected form of 3-fluorophenol), regioselective bromination is achieved using dibromohydantoin in dichloromethane to yield 1-bromo-2-fluoro-4-isopropoxybenzene (B1374958). google.com This strategy of protecting the hydroxyl group and then performing a regioselective bromination ortho to the fluorine and para to the protected hydroxyl is highly relevant.

| Starting Material | Brominating Agent | Product | Reference |

| 3-hydroxybenzaldehyde | Bromine | 2-bromo-5-hydroxybenzaldehyde | chemicalbook.com |

| 1-fluoro-3-isopropoxybenzene | Dibromohydantoin | 1-bromo-2-fluoro-4-isopropoxybenzene | google.com |

| 4-fluorobenzaldehyde | Bromide reagent | 2-bromo-4-fluorobenzaldehyde (B1271550) | google.com |

Direct fluorination of a bromo-hydroxy-benzaldehyde is generally less common and often requires specialized and highly reactive fluorinating agents. Therefore, it is synthetically more favorable to start with a fluorinated precursor.

Halogen Exchange Reactions

While direct halogenation is often preferred, halogen exchange reactions, such as the Halex reaction, could theoretically be employed. This would involve replacing a different halogen, like iodine, or a nitro group with fluorine. However, for the synthesis of this compound, this approach is less direct compared to starting with a fluorinated precursor like 3-fluorophenol.

Introduction and Manipulation of the Hydroxyl Group in Aromatic Systems

The hydroxyl group is a cornerstone of the target molecule, and its introduction and manipulation are pivotal. A common strategy is to begin with a precursor that already contains the hydroxyl group, such as a substituted phenol.

In many synthetic routes, the phenolic hydroxyl group requires protection to prevent it from interfering with subsequent reactions, such as Grignard reagent formation or certain formylation conditions. A patent for a related compound utilizes an isopropyl group to protect the hydroxyl group of 3-fluorophenol. google.com This is achieved by reacting 3-fluorophenol with 2-bromopropane (B125204) in the presence of potassium carbonate. google.com

Deprotection is the final step to unveil the hydroxyl group. For an isopropyl ether, this can be achieved using strong acids or Lewis acids like boron trichloride. google.com A similar strategy involves the demethylation of a methoxy (B1213986) group, for which pyridine (B92270) hydrochloride is an effective reagent. guidechem.com

| Protected Group | Deprotection Reagent | Reference |

| Isopropyl | Boron trichloride | google.com |

| Methyl | Pyridine hydrochloride | guidechem.com |

Chemo- and Regioselective Formylation Techniques

The introduction of the formyl group (CHO) is a crucial step in the synthesis. Several methods are available for the formylation of aromatic rings.

One of the most effective methods for introducing a formyl group onto a halogenated and protected phenol is through a Grignard reaction followed by quenching with a formylating agent. A patented method for producing 2-fluoro-4-hydroxybenzaldehyde involves converting 1-bromo-2-fluoro-4-isopropoxybenzene into a Grignard reagent using isopropyl magnesium chloride. This is then reacted with dimethylformamide (DMF) to introduce the aldehyde functionality. google.com This approach is highly chemo- and regioselective.

Another powerful technique is the ortho-formylation of phenols. A procedure for the synthesis of 3-bromosalicylaldehyde from 2-bromophenol (B46759) utilizes paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine (B128534). orgsyn.org This method gives exclusive ortho-formylation and is applicable for large-scale preparations. orgsyn.org This could be a viable strategy if starting with 3-bromo-5-fluorophenol.

| Method | Reagents | Substrate Example | Product Example | Reference |

| Grignard Reaction | Isopropyl magnesium chloride, DMF | 1-bromo-2-fluoro-4-isopropoxybenzene | 2-fluoro-4-isopropoxybenzaldehyde | google.com |

| Ortho-formylation | Paraformaldehyde, MgCl₂, Et₃N | 2-bromophenol | 3-bromosalicylaldehyde | orgsyn.org |

Multicomponent Reaction Approaches and Cascade Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional multi-step synthesis. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct a similarly substituted aromatic core. For instance, reactions like the Strecker or Bucherer-Bergs reaction can be used to synthesize complex molecules from aldehydes. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, can also be envisioned for the construction of highly substituted aromatic systems. A cascade sequence could potentially be designed to install the required functional groups in a controlled manner, although this remains a theoretical approach for this specific target molecule without direct literature precedent.

Optimization of Reaction Conditions and Yields in Complex Benzaldehyde (B42025) Syntheses

The efficient synthesis of polysubstituted benzaldehydes, such as this compound, is a significant challenge in organic chemistry, requiring careful optimization of reaction conditions to maximize yields and purity. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzaldehyde ring necessitates a multi-step approach where each step is fine-tuned. Research into the synthesis of structurally similar compounds provides a framework for understanding the critical parameters that influence the outcome of such complex syntheses.

Key variables that are typically optimized include the choice of reagents, solvents, catalysts, reaction temperature, and duration. For instance, in the synthesis of related compounds like 2-bromo-5-hydroxybenzaldehyde, the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) using a reagent like boron tribromide in dichloromethane has been shown to be highly effective. chemicalbook.com The reaction conditions, such as maintaining a low temperature (0 °C) during reagent addition and then allowing the reaction to proceed at room temperature (25 °C) for a specific duration (3 hours), are crucial for achieving high yields, reportedly up to 90.9%. chemicalbook.com

Similarly, the bromination of precursor molecules is a critical step that demands precise control. In the synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde, the reaction temperature is maintained between 30-100 °C, and the bromide reagent is added in stages over a period of up to 72 hours to achieve optimal conversion and yield, which can range from 78-88%. google.comguidechem.com The choice of the acidic solvent is also a key parameter in this electrophilic aromatic substitution. google.com

The following interactive table summarizes optimized conditions from the syntheses of analogous benzaldehyde derivatives, illustrating the impact of various parameters on reaction yield. These examples provide a valuable reference for developing a robust synthetic route for this compound.

| Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-5-methoxybenzaldehyde | 2-bromo-5-hydroxybenzaldehyde | Boron tribromide | Dichloromethane | 0 to 25 | 3 h | 90.9% | chemicalbook.com |

| 3-hydroxybenzaldehyde | 2-bromo-5-hydroxybenzaldehyde | Bromine | Dichloromethane | 35 to 38 | Overnight | 63% | chemicalbook.com |

| 4-fluorobenzaldehyde | 2-bromo-4-fluorobenzaldehyde | Bromide reagent | Acid solution | 30 to 100 | 24-72 h | 78-88% | google.comguidechem.com |

Principles of Green Chemistry in the Synthesis of Halogenated Hydroxybenzaldehydes

The synthesis of halogenated hydroxybenzaldehydes, including this compound, is increasingly being evaluated through the lens of green chemistry. rjpn.org The twelve principles of green chemistry provide a foundational framework for developing more sustainable and environmentally benign synthetic routes. acs.org These principles advocate for practices that reduce waste, minimize energy consumption, and eliminate the use of toxic substances. researchgate.net

A primary focus of green chemistry is atom economy , which aims to maximize the incorporation of all materials from the reactants into the final product. acs.org Synthetic pathways are designed to avoid the formation of byproducts, thus preventing waste at its source. For halogenated benzaldehydes, this involves selecting reactions like additions and rearrangements over substitutions and eliminations where possible.

The choice of solvents and reagents is another critical aspect. nih.gov Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane. chemicalbook.com Green chemistry encourages the substitution of such solvents with safer alternatives like water, ethanol (B145695), or acetonitrile, or performing reactions under solvent-free conditions. rjpn.orgnih.gov Similarly, toxic reagents should be replaced with less hazardous alternatives. For example, instead of using corrosive liquid bromine for bromination, greener approaches might utilize aqueous solutions of HBr with an oxidant like hydrogen peroxide, where the only byproduct is water. researchgate.net

Catalysis is preferred over stoichiometric reagents. Catalytic reactions are often more efficient, require milder conditions, and reduce waste as the catalyst can be used in small amounts and potentially recycled. nih.gov Furthermore, the principle of reducing derivatives suggests that synthetic steps involving protecting groups should be minimized or avoided, as they generate additional waste and consume more resources. acs.org The use of highly specific enzymes as catalysts can often circumvent the need for protecting groups. acs.org

The following table outlines key green chemistry principles and their practical application in the synthesis of halogenated hydroxybenzaldehydes.

| Principle of Green Chemistry | Application in Halogenated Hydroxybenzaldehyde Synthesis | Example/Benefit |

|---|---|---|

| Prevent Waste | Design syntheses where byproducts are minimized or are non-toxic and can be easily recycled. | Choosing a synthetic route with higher atom economy reduces the need for waste treatment. rjpn.org |

| Atom Economy | Maximize the incorporation of all reactant atoms into the final product structure. | Reactions like cycloadditions or rearrangements are inherently more atom-economical than multi-step syntheses with protecting groups. acs.org |

| Use of Safer Solvents | Replace hazardous organic solvents (e.g., dichloromethane, benzene) with greener alternatives. | Using water, supercritical CO2, or ionic liquids can reduce toxicity and environmental impact. nih.gov Acetonitrile has been identified as a greener alternative to dichloromethane in some oxidative coupling reactions. scielo.br |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. | Utilizing highly active catalysts can lower the activation energy of a reaction, avoiding the need for high heat. nih.gov Microwave or ultrasound-assisted reactions can also reduce energy consumption. rjpn.org |

| Use of Catalysts | Employ catalytic reagents in place of stoichiometric ones. | Catalysts are used in small amounts, can be recycled, and often lead to more selective reactions with higher yields. nih.gov |

| Reduce Derivatives | Avoid unnecessary use of protecting groups or temporary modifications of the molecule. | This simplifies the synthetic process, saves reagents, and reduces waste streams. acs.org Enzymatic processes can offer high selectivity, obviating the need for protecting groups. acs.org |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Spectroscopic Data for this compound Not Publicly Available

The search results did identify spectroscopic information for structurally related isomers and similar compounds, including 5-bromo-4-fluoro-2-hydroxybenzaldehyde, 2-bromo-5-hydroxybenzaldehyde, and 2-fluoro-4-hydroxybenzaldehyde. While the analysis of these related molecules provides a general understanding of the types of spectral features to be expected, the precise data necessary for a thorough and scientifically accurate characterization of this compound remains elusive.

Therefore, the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the proposed article structure, cannot be generated at this time due to the lack of available experimental data.

Spectroscopic Evidence of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the conformation and crystal packing of hydroxybenzaldehydes. In this compound, the presence of both a hydroxyl (-OH) donor and a carbonyl (C=O) acceptor allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The ortho position of the aldehyde group relative to a hydroxyl substituent can lead to the formation of a resonance-assisted intramolecular hydrogen bond (RAHB). researchgate.net This type of interaction is characterized by a six-membered pseudo-ring that enhances molecular stability. mdpi.com Spectroscopic techniques like FT-IR and NMR are sensitive to the electronic and chemical environment of the involved functional groups. The formation of an intramolecular hydrogen bond in similar ortho-hydroxybenzaldehydes typically results in a noticeable downfield shift of the hydroxyl proton signal in ¹H NMR spectra and a red shift (lower wavenumber) of the O-H stretching vibration in FT-IR spectra. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are crucial in directing the self-assembly of molecules into a stable crystal lattice. nih.govrsc.org For substituted benzaldehydes, the carbonyl group is a common participant in forming C-H···O hydrogen bonds. nih.govrsc.org In the case of this compound, the hydroxyl group of one molecule can interact with the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net This is evident in the crystal structure of the closely related compound 2-Bromo-5-hydroxybenzaldehyde, where molecules form zigzag chains linked by intermolecular O-H···O hydrogen bonds, with an O···O distance of 2.804 (4) Å. researchgate.netresearchgate.net Such interactions are a dominant force in the supramolecular assembly of these molecules. nih.govrsc.org

| Interaction Type | Donor | Acceptor | Typical Spectroscopic Signature |

| Intramolecular | Phenolic -OH | Carbonyl C=O | Downfield ¹H NMR shift of OH proton; Broad, red-shifted O-H stretch in FT-IR |

| Intermolecular | Phenolic -OH | Carbonyl C=O (neighbor) | Broadening of O-H stretching band in FT-IR; Concentration-dependent chemical shifts in NMR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₄BrFO₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). This precise measurement allows for the confident differentiation from other compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂ |

| Nominal Mass | 218 amu |

| Monoisotopic Mass | 217.93787 Da |

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation, providing a unique mass spectrum. The fragmentation pathways for substituted aromatic aldehydes are well-understood and typically involve initial losses of small, stable fragments. nih.govresearchgate.net

A plausible fragmentation pathway would involve:

Loss of the formyl radical (-CHO): A common fragmentation for benzaldehydes is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of a 29 Da fragment.

Loss of carbon monoxide (CO): Following the initial ionization, the molecular ion can lose a neutral CO molecule (28 Da), a characteristic fragmentation for phenolic compounds and aldehydes.

Loss of bromine radical (•Br): The C-Br bond can cleave, resulting in the loss of a bromine radical (79/81 Da), which would be visible as a characteristic isotopic pattern in the mass spectrum.

These fragmentation processes help to confirm the presence and position of the various substituents on the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a chemical mixture. nih.govnih.gov It is routinely employed for purity assessment of synthetic compounds like this compound. The gas chromatograph separates the target compound from any starting materials, solvents, or reaction byproducts based on their different boiling points and affinities for the GC column's stationary phase.

Following separation, the mass spectrometer provides a mass spectrum for each eluting component. The spectrum of the main peak can be compared against a library or theoretical fragmentation to confirm the identity of the desired product. Any additional peaks in the chromatogram represent impurities, which can be identified by analyzing their respective mass spectra. This allows for the detection and identification of potential byproducts such as isomers or compounds with incomplete substitution, ensuring the purity of the final product.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about bonding and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. nih.gov Although the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state architecture. researchgate.netresearchgate.net

The crystal structure of an organic compound is described by its crystal system, space group, and unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit). libretexts.org These parameters define the symmetry and packing of the molecules in the crystal lattice. For example, the related compound 2-Bromo-5-hydroxybenzaldehyde crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another analogue, 2-Bromo-5-fluorobenzaldehyde, also crystallizes in the monoclinic system (space group P2₁/c). researchgate.net It is plausible that this compound would adopt a similar low-symmetry crystal system due to the irregular shape and mixed functionalities of the molecule.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Bromo-5-hydroxybenzaldehyde researchgate.net | Monoclinic | P2₁/c | 3.9851 (5) | 16.547 (3) | 11.841 (2) | 95.12 (1) |

| 2-Bromo-5-fluorobenzaldehyde researchgate.net | Monoclinic | P2₁/c | 15.3593 (6) | 3.8699 (2) | 11.7589 (5) | 111.956 (2) |

| 2-bromo-p-tolualdehyde nih.gov | Monoclinic | P2₁/n | 11.4432 (8) | 3.9641 (3) | 16.8225 (11) | 102.838 (1) |

Detailed analysis of the geometric parameters from a crystal structure reveals the precise molecular conformation. In substituted benzaldehydes, the substituents can cause slight distortions in the benzene (B151609) ring from a perfect hexagon. nih.gov For instance, the aldehyde group may be slightly twisted out of the plane of the aromatic ring. In 2-Bromo-5-hydroxybenzaldehyde, the aldehyde group is twisted by 7.1 (5)° around the C-C bond. researchgate.net The C-Br, C-F, C-O, and C=O bond lengths would be expected to fall within their typical ranges, though they can be subtly influenced by electronic effects and hydrogen bonding within the crystal. These precise measurements are crucial for validating theoretical models and understanding the steric and electronic interactions within the molecule. nih.gov

Elucidation of Intermolecular Interactions: Halogen-Halogen, π-Stacking, and C-H···O Hydrogen Bonds

The supramolecular assembly of this compound in the solid state is likely governed by a combination of directional intermolecular interactions, including halogen-halogen bonds, π-stacking, and C-H···O hydrogen bonds. These interactions collectively contribute to the stability of the crystal lattice.

Halogen-Halogen Interactions: The presence of both bromine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding. Specifically, an interaction between the electrophilic region (σ-hole) of the bromine atom and the electronegative region of a fluorine atom on an adjacent molecule could occur. In a related compound, 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, unsymmetrical halogen···halogen interactions between bromine and fluorine atoms have been observed, with a Br···F distance of 3.116 Å. nih.gov This suggests that similar Br···F interactions could be a significant feature in the crystal packing of this compound, contributing to the formation of a two-dimensional network.

π-Stacking Interactions: Aromatic rings in substituted benzaldehydes often exhibit π-stacking interactions, which are crucial for the stability of their crystal structures. rsc.orgnih.gov These can manifest as either face-to-face or edge-to-face arrangements. In many substituted benzaldehydes, π–π stacking interactions facilitate the formation of multi-dimensional supramolecular networks. nih.gov It is highly probable that this compound molecules will arrange in stacks, with the aromatic rings of adjacent molecules overlapping to maximize attractive van der Waals forces.

A summary of anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Probable Distance (Å) | Significance in Crystal Packing |

| Halogen Bond | C-Br | F-C | ~3.1 - 3.2 | Formation of 2D networks |

| π-Stacking | Aromatic Ring | Aromatic Ring | ~3.4 - 3.9 | Molecular stacking and stabilization |

| C-H···O Hydrogen Bond | Aldehyde C-H | Carbonyl O | ~2.2 - 2.6 (H···O) | Fine-tuning of molecular arrangement |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl O | ~2.3 - 2.7 (H···O) | Contribution to overall lattice energy |

| C-H···O Hydrogen Bond | Aldehyde C-H | Hydroxyl O | ~2.2 - 2.6 (H···O) | Directional control of packing |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state will be primarily determined by the orientation of the aldehyde and hydroxyl groups relative to the benzene ring and to each other.

Based on studies of related compounds, such as 2-bromo-5-hydroxybenzaldehyde, the molecule is expected to be nearly planar. researchgate.net However, minor deviations from planarity are possible due to steric hindrance and crystal packing forces. In the crystal structure of 2-bromo-5-hydroxybenzaldehyde, the aldehyde group is twisted by 7.1(5)° relative to the plane of the aromatic ring. researchgate.net A similar slight twist of the aldehyde group can be anticipated for this compound.

The relative orientation of the aldehyde and hydroxyl groups is another key conformational feature. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is a possibility, which would lead to a planar, six-membered ring-like structure. However, in the solid state, intermolecular hydrogen bonding often predominates. In the case of 2-bromo-5-hydroxybenzaldehyde, intermolecular hydrogen bonds link the hydroxyl and carbonyl groups of adjacent molecules, forming zigzag chains. researchgate.net Given the strong tendency for intermolecular hydrogen bonding in hydroxybenzaldehydes, a similar arrangement is likely for the title compound.

The expected conformational parameters are summarized in the table below.

| Conformational Feature | Expected Observation | Basis of Prediction |

| Planarity of Benzene Ring | Essentially planar | Inherent aromaticity |

| Aldehyde Group Orientation | Slightly twisted from the ring plane (~5-10°) | Steric effects and analogy to 2-bromo-5-hydroxybenzaldehyde researchgate.net |

| Hydroxyl Group Orientation | Likely oriented to facilitate intermolecular H-bonding | Crystal packing forces and analogy to related structures researchgate.net |

| Intramolecular H-bonding | Possible, but intermolecular H-bonding is more probable in the solid state | Precedence in similar crystal structures researchgate.net |

Chemical Reactivity and Synthetic Utility

Role as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis. The aldehyde functionality allows for the construction of a wide array of molecular structures through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution on the aromatic ring.

Notable Chemical Transformations

Key chemical transformations involving this compound would likely include:

Reactions of the Aldehyde Group: Condensation with amines to form Schiff bases, reaction with active methylene (B1212753) compounds to form chalcone-like structures, and oxidation to the corresponding carboxylic acid or reduction to the benzyl (B1604629) alcohol.

Reactions involving the Halogen Substituents: The bromine atom is particularly susceptible to displacement via cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups.

Reactions of the Hydroxyl Group: Ether or ester formation by reaction with alkyl halides or acyl chlorides, respectively.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Fluoro 5 Hydroxybenzaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide detailed insights into geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying substituted benzaldehydes. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(d,p) to perform geometry optimizations and predict vibrational frequencies. researchgate.net

For a molecule like 2-bromo-4-fluoro-5-hydroxybenzaldehyde, DFT calculations would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process yields crucial information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, studies on 5-bromo-2-hydroxybenzaldehyde have successfully used DFT to analyze vibrations of the O-H, C-H, C=O, and other functional groups, showing good agreement with experimental findings. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Benzaldehydes Note: This table presents typical data from related molecules to illustrate expected values for this compound.

| Parameter | Typical Calculated Value (B3LYP/6-311+G(d,p)) | Molecule Studied |

|---|---|---|

| C=O Bond Length | ~1.22 Å | 5-Bromo-2-hydroxybenzaldehyde |

| O-H Bond Length | ~0.97 Å | 5-Bromo-2-hydroxybenzaldehyde |

| C-Br Bond Length | ~1.90 Å | 5-Bromo-2-hydroxybenzaldehyde |

Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational expense. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant.

To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are utilized. researchgate.net Comparing results from HF, MP2, and DFT allows researchers to assess the impact of electron correlation on the molecule's properties. For substituted benzaldehydes, MP2 calculations can provide more refined predictions of geometries and interaction energies, serving as a benchmark for DFT results. researchgate.net For example, a comparative study on 2-bromo-5-hydroxybenzaldehyde (B121625) utilized both DFT and Hartree-Fock methods to analyze the molecular geometry, revealing how different levels of theory can influence calculated parameters like the deviation of the bromine atom from the plane of the aromatic ring. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds, specifically the C-CHO (aldehyde) and C-OH (hydroxyl) bonds, necessitates a conformational analysis for this compound. The relative orientation of these groups can influence the molecule's stability, reactivity, and intermolecular interactions.

Computational methods are used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This analysis helps identify the most stable conformers (global and local minima) and the energy barriers to rotation (transition states). For substituted benzaldehydes, the planarity of the aldehyde group with the benzene (B151609) ring is often the most stable arrangement due to conjugation. However, steric hindrance from adjacent substituents can cause the aldehyde group to twist out of the plane. researchgate.net Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen is a key feature in ortho-hydroxybenzaldehydes, significantly stabilizing a specific planar conformation. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models are highly effective in predicting a range of spectroscopic parameters, which aids in the identification and characterization of molecules. researchgate.netacs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are instrumental in assigning peaks in experimental NMR spectra.

IR Spectroscopy: As mentioned, DFT frequency calculations directly yield the vibrational modes that correspond to peaks in an IR spectrum. researchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). These calculations are sensitive to the choice of functional and solvent models, which can be used to simulate spectra in different environments. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Benzaldehyde (B42025) Note: This data is for 5-Bromo-2-hydroxybenzaldehyde and serves as an example of the accuracy achievable.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| C=O Vibrational Frequency (IR) | ~1650 cm⁻¹ | ~1687 cm⁻¹ (unscaled) researchgate.net |

Elucidation of Intra- and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a critical role in the crystal packing, solubility, and biological activity of molecules. Computational methods can quantify these weak interactions.

For this compound, key interactions include:

Hydrogen Bonding: Both intramolecularly (between the ortho-hydroxyl and aldehyde groups) and intermolecularly, where the hydroxyl group can act as a donor and the carbonyl oxygen as an acceptor. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: A specific and significant interaction involving the bromine atom.

Halogen bonding is a directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of its covalent bond (e.g., C-Br). mdpi.com

In this compound, the bromine atom can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen from neighboring molecules. The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group it is attached to. nih.gov Computational studies can model these interactions, calculating their geometry and binding energy. Analysis of the molecular electrostatic potential (MEP) surface is commonly used to visualize the σ-hole and predict the sites of halogen bonding. mdpi.comacs.org

Aromatic π-π Stacking Effects

Aromatic π-π stacking is a fundamental non-covalent interaction that plays a significant role in the solid-state structure of many organic molecules. This interaction arises from the electrostatic and dispersion forces between the electron clouds of aromatic rings. The specific nature and strength of π-π stacking in this compound are influenced by its particular substitution pattern. The presence of both electron-withdrawing (bromo, fluoro, and aldehyde) and electron-donating (hydroxyl) groups modifies the quadrupole moment of the aromatic ring, which is a key determinant in stacking geometry and energy.

Computational studies on substituted benzaldehydes and halogenated benzenes provide insights into the likely π-π stacking behavior of this molecule. researchgate.netrsc.org Generally, substituted aromatic rings can adopt several stacking conformations, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. For substituted benzenes, the parallel-displaced conformation is often energetically favored to minimize electrostatic repulsion. nih.gov

However, fluorine substitution is known to have a disruptive effect on the typical π-π stacking observed in other halobenzenes. rsc.org Computational analyses of fluorobenzenes indicate that face-to-face interactions are considerably weaker compared to their chloro- and bromo- counterparts. For instance, the interaction energy for a hexafluorobenzene (B1203771) dimer is significantly less favorable than for a hexachlorobenzene (B1673134) dimer. rsc.org This suggests that the fluorine atom in this compound might disfavor strong, perfectly overlaid π-π stacking, potentially leading to more offset or alternative intermolecular arrangements.

The interplay of the electron-donating hydroxyl group and the electron-withdrawing substituents will further modulate the electrostatic potential of the aromatic ring, influencing the preferred stacking geometry and interaction energy. It is plausible that in the crystal lattice of this compound, a balance is struck between optimizing π-π stacking and other intermolecular forces like hydrogen and halogen bonds.

Table 1: Representative π-π Stacking Interaction Energies in Substituted Benzenes from Computational Studies

| Interacting Molecules | Stacking Geometry | Calculated Interaction Energy (kJ/mol) |

| Bromobenzene Dimer | Parallel-displaced | -19 to -24 marquette.eduacs.orgnih.gov |

| Hexafluorobenzene Dimer | Face-to-face | -13 rsc.org |

| Benzene Dimer | Parallel-displaced | -11.3 |

Note: The data in this table is derived from computational studies on analogous molecules and is intended to be illustrative of the potential interaction energies for this compound.

Hydrogen Bond Characterization

Hydrogen bonding is a critical directional interaction that strongly influences the molecular assembly of compounds containing hydroxyl and carbonyl groups. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the aldehyde oxygen is a primary hydrogen bond acceptor. This can lead to the formation of robust intermolecular O-H···O=C hydrogen bonds, which are a common and stabilizing motif in the crystal structures of hydroxybenzaldehydes. researchgate.net

Computational studies on similar molecules have quantified the energy of such interactions. The strength of an intramolecular O-H···O=C hydrogen bond, especially when assisted by resonance, can be significant. mdpi.com For intermolecular hydrogen bonds of this nature, the interaction energies are also substantial and play a key role in forming chains or dimeric structures in the solid state.

The fluorine and bromine atoms also present potential, albeit weaker, hydrogen bond accepting sites. The capacity of organic fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion, but it is generally considered to be a weak acceptor. researchgate.netrsc.orgst-andrews.ac.uk Theoretical calculations suggest that O-H···F hydrogen bonds are considerably weaker than conventional O-H···O bonds, with estimated energies in the range of -6 to -10 kJ/mol (approximately 1.5 to 2.5 kcal/mol). st-andrews.ac.ukresearchgate.netnih.gov Therefore, while possible, O-H···F interactions would likely be secondary to the more favorable O-H···O hydrogen bonds.

The bromine atom, while also a weak hydrogen bond acceptor, can participate in so-called halogen bonds, where the electrophilic region on the halogen interacts with a nucleophile. researchgate.netnih.gov This interaction can sometimes compete with or act in concert with hydrogen bonding to direct the crystal packing. researchgate.net In the context of this compound, it is conceivable that O-H···Br or C-H···Br interactions could occur, further stabilizing the supramolecular structure.

Table 2: Typical Hydrogen Bond and Halogen Bond Interaction Energies from Computational Studies

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kJ/mol) |

| Hydrogen Bond | O-H | O=C | -15 to -40 |

| Hydrogen Bond | O-H | F-C | -6 to -10 st-andrews.ac.ukresearchgate.netnih.gov |

| Hydrogen Bond | C-H | O=C | -4 to -12 rsc.org |

| Halogen Bond | C-Br | O | -5 to -15 researchgate.net |

Note: The data in this table is based on computational studies of molecules with similar functional groups and serves as an illustrative guide for the potential interactions in this compound.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is adorned with a combination of activating and deactivating groups, which collectively dictate the feasibility and regioselectivity of substitution reactions. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde (-CHO) and bromo (-Br) groups are deactivating and meta-directing, withdrawing electron density from the ring. The fluoro (-F) group exhibits a dual nature; it is deactivating due to its high electronegativity (inductive effect) but can also be ortho, para-directing through resonance donation of its lone pairs.

In electrophilic aromatic substitution , the strong activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the hydroxyl group is already occupied by the bromine atom. The positions ortho to the hydroxyl group are at C6 and C4, with C4 being substituted by a fluorine atom. Therefore, electrophilic attack would most likely occur at the C6 position, which is also meta to the deactivating aldehyde and bromo groups.

Nucleophilic aromatic substitution on this ring is less likely due to the presence of the electron-donating hydroxyl group, which increases the electron density of the ring, making it less susceptible to nucleophilic attack. However, the presence of the electron-withdrawing aldehyde and halogen groups could potentially facilitate such reactions under forcing conditions, particularly at the positions activated by these groups. The bromine atom, being a good leaving group, could be a potential site for nucleophilic substitution.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reductions to Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-bromo-4-fluoro-5-hydroxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Typical Reaction Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695), room temperature | (2-bromo-4-fluoro-5-hydroxyphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (2-bromo-4-fluoro-5-hydroxyphenyl)methanol |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, ethanol or ethyl acetate, pressure | (2-bromo-4-fluoro-5-hydroxyphenyl)methanol |

This table presents common reducing agents and typical conditions for the reduction of aromatic aldehydes.

Oxidations to Carboxylic Acids

Oxidation of the aldehyde functionality affords the corresponding carboxylic acid, 2-bromo-4-fluoro-5-hydroxybenzoic acid. This reaction is a fundamental transformation in organic synthesis.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Aqueous base, followed by acidification | 2-bromo-4-fluoro-5-hydroxybenzoic acid |

| Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-bromo-4-fluoro-5-hydroxybenzoic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle heating | 2-bromo-4-fluoro-5-hydroxybenzoic acid |

This table outlines common oxidizing agents and conditions for the conversion of aromatic aldehydes to carboxylic acids.

Condensation Reactions and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These compounds are of significant interest due to their diverse applications in coordination chemistry and medicinal chemistry. The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-(2-bromo-4-fluoro-5-hydroxybenzylidene)amine. The formation of Schiff bases is typically catalyzed by a small amount of acid.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, enabling the synthesis of ethers and esters.

Alkylation and Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with alkylating or acylating agents.

Alkylation with an alkyl halide (R-X) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate leads to the formation of an ether (2-bromo-4-fluoro-5-(alkoxy)benzaldehyde).

Acylation with an acyl halide (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields an ester (2-bromo-4-fluoro-5-(acyloxy)benzaldehyde).

| Reaction Type | Reagent (Example) | Base (Example) | Product (General Structure) |

| Alkylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 2-bromo-4-fluoro-5-methoxybenzaldehyde |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | 2-bromo-4-fluoro-5-acetoxybenzaldehyde |

This table provides examples of alkylation and acylation reactions of the phenolic hydroxyl group.

Metal Chelation and Complexation Studies

Detailed studies on the metal chelation and complexation of this compound are not specifically documented. However, the molecular structure, featuring a hydroxyl group and an aldehyde group in a para and meta position respectively to each other, suggests potential for acting as a ligand for metal ions. The presence of the ortho-bromo and meta-fluoro substituents would electronically influence the oxygen donor atoms, potentially affecting the stability and structure of any resulting metal complexes. The formation of Schiff bases by condensation of the aldehyde group with primary amines could yield polydentate ligands capable of forming stable complexes with various transition metals.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom attached to the aromatic ring of this compound represents a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, this reaction would involve the coupling of an aryl or vinyl boronic acid (or its ester) at the bromine position. The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron species. The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the electron-donating effect of the hydroxyl group, would influence the reactivity of the C-Br bond.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-phenyl-4-fluoro-5-hydroxybenzaldehyde |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, would allow for the introduction of an alkynyl group onto the this compound scaffold. The reaction conditions are generally mild and tolerant of various functional groups, including the aldehyde and hydroxyl moieties present in the substrate.

Heck and Stille Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the case of this compound, it could react with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to yield the corresponding vinyl-substituted benzaldehyde derivatives.

The Stille coupling utilizes an organotin compound as the nucleophilic partner to couple with the organic halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The primary drawback is the toxicity of the organotin reagents.

Mechanistic Insights into Selectivity and Stereochemistry

Mechanistic investigations into the selectivity and stereochemistry of reactions with this compound have not been specifically reported. For cross-coupling reactions, the regioselectivity is determined by the position of the bromine atom. In reactions involving the aldehyde or hydroxyl groups, the electronic effects of the substituents on the ring would play a critical role in directing reactivity. For instance, the fluorine and bromine atoms are ortho/para directing, while the aldehyde group is meta directing, creating a complex electronic environment that would influence electrophilic or nucleophilic aromatic substitution reactions. Stereochemical outcomes are generally not a factor in these aromatic substitution reactions unless a chiral center is introduced in the coupling partner or subsequent transformations.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided outline.

The search results contain information on structurally related but distinct compounds, such as:

2-Bromo-4-fluorobenzaldehyde (B1271550) : Lacks the hydroxyl (-OH) group. google.com

2-Bromo-5-hydroxybenzaldehyde : Lacks the fluorine (-F) atom. chemicalbook.comchemicalbook.comnih.govresearchgate.netthermofisher.com

5-Bromo-4-fluoro-2-hydroxybenzaldehyde : An isomer with a different substitution pattern. amerigoscientific.com

While there is extensive literature on the synthesis of indazole, quinazoline, and pyran derivatives, none of the retrieved sources specifically document the use of this compound as a precursor for these heterocyclic systems. researchgate.netresearchgate.netgoogle.comscispace.comnih.govorgsyn.org Similarly, no research was found detailing its application as a building block in complex molecular architectures, natural product synthesis, or its utility in material science and for molecular sensors as requested in the outline.

To ensure scientific accuracy and strictly adhere to the prompt's focus on "this compound," the article cannot be generated. Extrapolating information from related compounds would be scientifically inappropriate and would violate the core instructions of the request.

Conclusion

2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a strategically designed molecule that sits (B43327) at the crossroads of several important areas of chemical research. Its polysubstituted and multifunctional nature provides a rich platform for synthetic exploration. While detailed research on this specific compound is emerging, the established chemistry of its structural analogues points towards a significant potential for its use as a versatile intermediate in the creation of novel pharmaceuticals and advanced materials. The continued investigation into the synthesis, reactivity, and applications of such complex halogenated benzaldehydes will undoubtedly contribute to the advancement of organic chemistry and its impact on society.

Derivatization and Synthetic Utility of 2 Bromo 4 Fluoro 5 Hydroxybenzaldehyde in Advanced Organic Synthesis

Utility in Material Science and Supramolecular Chemistry

Building Blocks for Crystal Engineering

Crystal engineering relies on the predictable self-assembly of molecular components into well-defined, ordered solid-state structures. The design of these structures is governed by the nature and directionality of intermolecular interactions. 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is an exemplary candidate for a crystal engineering synthon due to the array of functional groups it possesses, each capable of participating in specific non-covalent interactions that guide supramolecular assembly.

Furthermore, the presence of halogen atoms, bromine and fluorine, introduces the potential for halogen bonding and other weaker interactions. Halogen bonds (C–X···A, where X is a halogen and A is a Lewis base) are becoming increasingly recognized as a powerful tool for controlling crystal packing. The bromine atom, in particular, is a good halogen bond donor. Additionally, short Br⋯F intermolecular contacts have been observed in the crystal structures of similar compounds, such as 2-bromo-5-fluorobenzaldehyde, indicating their role in stabilizing the crystal lattice. nih.govnih.govresearchgate.net The fluorine atom can also participate in weaker C–H···F hydrogen bonds.

The aromatic ring itself contributes to the stability of the crystal structure through π-π stacking interactions. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are a prominent feature, further directing the molecular arrangement. nih.govnih.govresearchgate.net

The interplay of these varied intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—offers a high degree of control over the resulting solid-state architecture. By systematically modifying the substitution pattern on the benzaldehyde (B42025) ring, it is possible to fine-tune these interactions and, consequently, the topology and properties of the crystalline material.

To illustrate the potential crystallographic parameters of derivatives, the following table presents hypothetical data based on analogous structures.

| Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Hydrogen Bonds | O-H···O, C-H···O |

| Halogen Interactions | C-Br···O, C-Br···F |

| π-π Stacking Distance | 3.4 - 3.9 Å |

This interactive table is based on crystallographic data from structurally related compounds and serves as a predictive model.

Advanced Functional Materials with Tunable Properties

The same set of functional groups that makes this compound a valuable tool in crystal engineering also enables its use as a precursor for advanced functional materials with tunable properties. The aldehyde group, in particular, serves as a versatile reactive handle for the synthesis of a wide array of derivatives, including Schiff bases and polymers.

Schiff Base Derivatives and Metal Complexes:

A primary application of substituted salicylaldehydes is in the synthesis of Schiff bases through condensation with primary amines. researchgate.netnih.govnih.gov These Schiff base ligands, containing an imine (C=N) linkage, are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit interesting electronic, magnetic, and optical properties. nih.govmdpi.commdpi.comresearchgate.net

The electronic properties of the Schiff base ligand, and consequently the resulting metal complex, can be systematically tuned by the substituents on the salicylaldehyde (B1680747) ring. The electron-withdrawing nature of the bromo and fluoro groups in this compound is expected to influence the ligand field strength and the redox potential of the metal center in its complexes. This tunability is crucial for applications in areas such as:

Catalysis: The steric and electronic environment around the metal center can be modified to enhance catalytic activity and selectivity.

Sensors: Changes in the absorption or emission spectra of the complexes upon binding to specific analytes can be exploited for chemical sensing.

Molecular Magnetism: The nature of the ligand influences the magnetic coupling between metal centers in polynuclear complexes.

Polymeric Materials:

Substituted benzaldehydes can be incorporated into polymeric structures to impart specific functionalities. For instance, they can be used in the synthesis of microporous organic polymers. The choice of substituents on the benzaldehyde monomer can influence the polymer's chain-packing structure, fractional free volume, and, consequently, its properties for applications like gas separation. nih.gov The rigidity and potential for hydrogen bonding offered by the this compound unit could lead to polymers with enhanced thermal stability and specific adsorption capabilities.

The copolymerization of phthalaldehyde with electron-deficient benzaldehydes has been shown to be a viable route to functional, metastable polymers that can undergo rapid depolymerization under specific triggers. acs.orgresearchgate.net This suggests that derivatives of this compound could be employed in the development of "smart" materials that respond to external stimuli.

The following table summarizes the potential influence of the substituents of this compound on the properties of derived functional materials, based on findings for analogous compounds.

| Functional Group | Influence on Material Properties | Potential Application |

| -OH, -CHO | Coordination sites for metal ions in Schiff base complexes; Hydrogen bonding sites in polymers. | Catalysis, Sensors, Gas Storage |

| -Br | Halogen bonding donor; Electron-withdrawing group. | Crystal Engineering, Tuning Electronics |

| -F | Halogen bonding acceptor; Electron-withdrawing group; Can form C-H···F bonds. | Tuning Electronics, Polymer Packing |

This interactive table illustrates the anticipated effects of the compound's functional groups on the properties of advanced materials, drawing from research on similar molecular structures.

Future Prospects and Emerging Research Avenues for 2 Bromo 4 Fluoro 5 Hydroxybenzaldehyde

Development of Asymmetric Synthetic Methodologies

The development of asymmetric synthetic methods is a crucial area of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. chiralpedia.compharmtech.comacs.orgfrontiersin.orgnih.gov For 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, future research will likely focus on the enantioselective transformation of its aldehyde group into a variety of chiral functionalities.

Key research directions may include:

Organocatalysis: The use of small organic molecules as chiral catalysts for asymmetric additions to the aldehyde group is a rapidly expanding field. rsc.org Future work could involve the development of novel chiral aldehydes, amines, or thioureas to catalyze reactions such as asymmetric aldol (B89426), Michael, or Mannich reactions, yielding enantiomerically enriched products. pnas.orgnih.gov

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. globethesis.com Research into the use of catalysts based on metals like rhodium, palladium, or iridium could enable highly enantioselective hydrogenations, allylations, or other additions to the aldehyde of this compound. pharmtech.comnih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly used in industrial chemical processes. The exploration of enzymes such as oxidoreductases or lyases for the asymmetric transformation of this compound could provide environmentally friendly and highly efficient synthetic routes to chiral derivatives.

The successful development of these methodologies will be critical for accessing single-enantiomer derivatives of this compound for evaluation in biological systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical research and manufacturing by enabling safer, more efficient, and scalable production. rsc.org The integration of this compound into these platforms represents a significant area for future development.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly reactive or exothermic reactions. rsc.org Given that halogenation reactions can be hazardous, the synthesis of this compound and its subsequent transformations could be made safer and more efficient using flow reactors. rsc.orgresearchgate.netunimi.it Future research will likely focus on developing robust flow protocols for the synthesis of this compound and its derivatives, potentially enabling on-demand production and reducing waste.

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, allow for the rapid synthesis and screening of large libraries of compounds. d-nb.infochemrxiv.orgnih.govresearchgate.netchemrxiv.org By incorporating this compound as a building block into these automated workflows, researchers can systematically explore a wide range of chemical space. This high-throughput approach can accelerate the discovery of new derivatives with desirable properties, for example, by reacting the aldehyde with a diverse set of amines, nucleophiles, or other reagents in a parallel or sequential manner.

The table below outlines potential reactions of this compound that are well-suited for flow chemistry and automated synthesis.

| Reaction Type | Reagents/Catalysts | Potential Products | Advantages of Flow/Automation |

| Reductive Amination | Various primary and secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Substituted benzylamines | Rapid library synthesis, improved control over exotherms |

| Wittig Reaction | Phosphonium ylides | Alkenes | Efficient purification, access to diverse olefinic derivatives |

| Aldol Condensation | Ketones, enolates | α,β-Unsaturated ketones | Precise temperature control, improved selectivity |

| Grignard Reaction | Organomagnesium halides | Secondary alcohols | Safe handling of reactive organometallics |

| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | Substituted benzaldehydes | Access to expanded processing windows (higher T/P) |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis, offering novel reaction pathways under mild conditions. acceledbio.comnih.govacs.orgnih.govresearchgate.net The unique electronic properties conferred by the halogen and hydroxyl substituents on this compound make it an interesting candidate for these transformative technologies.

Photocatalysis: Visible-light photocatalysis can generate highly reactive radical intermediates from organic molecules, enabling a wide range of transformations. nih.gov Future research could explore the photocatalytic C-H functionalization of the aromatic ring of this compound, allowing for the introduction of new substituents without the need for pre-functionalization. acs.orgrsc.org Additionally, photocatalytic methods could be developed for the dual C-F and C-H functionalization, providing access to novel multi-fluorinated biaryls. nih.govacs.orgresearchgate.net

Electrocatalysis: Electrosynthesis uses electrical current to drive chemical reactions, often with high selectivity and efficiency. researchgate.net The electron-withdrawing nature of the substituents on this compound could be exploited in electrocatalytic reductions of the aldehyde or in cross-coupling reactions. Automated electrochemical platforms could be employed for the rapid synthesis of libraries of derivatives. nih.gov

The table below summarizes potential photocatalytic and electrocatalytic transformations for this compound.

| Transformation Type | Method | Potential Reagents/Conditions | Expected Outcome |

| C-H Arylation | Photocatalysis | Aryl diazonium salts, photoredox catalyst | Introduction of an aryl group onto the aromatic ring |

| Trifluoromethylation | Photocatalysis | CF₃ source (e.g., Togni's reagent), photoredox catalyst | Addition of a trifluoromethyl group |

| Aldehyde Reduction | Electrocatalysis | Cathodic reduction, proton source | Conversion of the aldehyde to a primary alcohol |

| Cross-Coupling | Electrocatalysis | Anodic oxidation with a coupling partner | Formation of biaryl or other coupled products |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the development of more efficient synthetic methods. Advanced in-situ spectroscopic techniques, which allow for real-time monitoring of reacting systems, are becoming indispensable tools in chemical research. wiley.com

Future studies on reactions involving this compound will likely employ a suite of in-situ spectroscopic methods, including:

NMR Spectroscopy: High-pressure NMR tubes can be used to monitor reactions under non-ambient conditions, providing detailed information about the formation of intermediates and byproducts. wiley.com

Raman Spectroscopy: This technique is particularly useful for studying catalytic processes and can provide insights into the structure of catalysts and the binding of reactants on their surface. rsc.orgresearchgate.netacs.org

Combined Spectroscopic Approaches: The integration of multiple spectroscopic techniques, such as NMR and Raman, into a single experimental setup can provide a more comprehensive picture of a chemical transformation by acquiring complementary data from the same system under identical conditions. aip.org

The application of these techniques will facilitate the elucidation of complex reaction mechanisms involving this compound, leading to the development of more robust and efficient synthetic protocols.

Computational Design of Next-Generation Derivatives

Computational chemistry and in silico drug design are now integral parts of the discovery and development of new molecules with specific biological activities. peerscientist.comsysrevpharm.org By leveraging computational tools, researchers can predict the properties of novel derivatives of this compound and prioritize synthetic targets.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity. scientific.netresearchgate.netresearchgate.netnih.govnih.gov This can help in understanding the key molecular properties that govern a compound's efficacy and in designing more potent analogs.

Molecular Docking: This technique can be used to predict the binding mode of derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govacs.org This information is invaluable for structure-based drug design.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted using computational models. nih.govmdpi.com This allows for the early identification of candidates with favorable pharmacokinetic profiles.

For instance, computational studies on benzyloxybenzaldehyde derivatives have successfully identified potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.comnih.gov Similar approaches could be applied to design novel inhibitors based on the this compound scaffold. mdpi.com

Potential in Nanotechnology and Optoelectronic Applications

The unique combination of functional groups in this compound also suggests potential applications in the fields of nanotechnology and optoelectronics.

Nanotechnology: The aldehyde group can be used to functionalize the surface of nanoparticles through covalent bonding, for example, via reductive amination with amine-functionalized nanomaterials. This could enable the development of novel drug delivery systems, sensors, or catalytic materials.

Optoelectronic Applications: Aromatic compounds with electron-donating (hydroxyl) and electron-withdrawing (aldehyde, halogens) groups can exhibit interesting photophysical properties. While not extensively studied for this specific compound, related functionalized aromatic molecules are known to have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Future research could investigate the synthesis of polymers or larger conjugated systems derived from this compound and characterize their luminescent and electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a hydroxybenzaldehyde precursor (e.g., 5-hydroxybenzaldehyde). Introduce bromine via electrophilic aromatic substitution using brominating agents like in the presence of a Lewis acid (e.g., ) .

- Step 2 : Fluorinate the intermediate using a fluorinating agent such as under mild acidic conditions to preserve the hydroxyl group.

- Step 3 : Purify via column chromatography (silica gel, ) and confirm purity using and .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : (δ ~10.3 ppm for aldehyde proton, δ ~6.5–7.5 ppm for aromatic protons) and (δ ~-110 ppm for fluorine) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion (, exact mass 233.94 g/mol).

- Infrared Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Skin/Eye Contact : Immediate flushing with water for ≥15 minutes; use chemical-resistant gloves (e.g., nitrile) .

- Inhalation : Work in a fume hood with proper ventilation.

- Waste Disposal : Neutralize aldehydes with sodium bisulfite before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in . Use SHELXL for refinement, focusing on bond angles (e.g., C-Br ~1.89 Å, C-F ~1.34 Å) and torsional parameters .

- ORTEP Visualization : Employ ORTEP-3 to generate thermal ellipsoid plots, highlighting positional disorder of the bromine substituent .

Q. How do competing electronic effects (bromo vs. fluoro substituents) influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids under Pd catalysis. Fluorine’s electron-withdrawing nature may slow oxidative addition, while bromine’s leaving-group ability enhances transmetallation .

- Kinetic Studies : Monitor reaction rates via to quantify substituent effects.

- Contradiction Management : If fluorination suppresses reactivity, introduce directing groups (e.g., pyridine) to activate the aryl ring .